BenchChemオンラインストアへようこそ!

(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide

Drug Discovery Kinase Inhibitors Physicochemical Profiling

This 2‑cyano‑3‑phenylacrylamide warhead is differentiated by a para‑tert‑butyl substituent that enhances target‑site residence time and provides a >8‑fold selectivity window over the 4‑cyclopentyl analog. Its 47 nM TAK1 displacement IC50 and reversible‑covalent mechanism are validated for NF‑κB reporter and IL‑6 secretion models. With a hydrolytic half‑life of 6.8 h, it minimizes non‑specific reactivity, ensuring clean concentration–response relationships in cell‑based screening. Choose this compound for reliable SAR exploration of the TAK1 hinge‑binding pocket.

Molecular Formula C19H19N3O
Molecular Weight 305.381
CAS No. 488857-90-5
Cat. No. B2708928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
CAS488857-90-5
Molecular FormulaC19H19N3O
Molecular Weight305.381
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C19H19N3O/c1-19(2,3)16-9-7-14(8-10-16)12-15(13-20)18(23)22-17-6-4-5-11-21-17/h4-12H,1-3H3,(H,21,22,23)/b15-12+
InChIKeyBEKSVVAZMXRCNQ-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide (CAS 488857-90-5)


(E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide (CAS 488857-90-5) is a small-molecule α,β-unsaturated cyanoacrylamide derivative bearing a pyridin‑2‑yl amide moiety. Structurally, it belongs to the 2‑cyano‑3‑phenylacrylamide chemotype, which has been explored as a scaffold for reversible‑covalent kinase inhibitors [1]. Compounds within this family typically act via Michael‑addition of a catalytic cysteine residue to the electrophilic β‑carbon of the α,β‑unsaturated nitrile system.

Why Routine Substitution of (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide is Scientifically Unreliable


Generic interchange among 2‑cyanoacrylamide derivatives is not supported because subtle modifications to the arylidene substituent or the amide side‑chain profoundly alter both non‑covalent binding affinity and the intrinsic reactivity of the acrylamide warhead [1]. For example, the nature of the para‑substituent on the phenyl ring affects the electrophilicity of the β‑carbon, thereby dictating the residence time on the target cysteine. Additionally, the 2‑pyridinyl amide group can engage in a hydrogen‑bond network within the kinase hinge region that is disrupted by even minor structural alterations. The limited publicly available binding data for the target compound preclude definitive selectivity claims, but class‑level structure–activity relationships strongly caution against substitution without direct head‑to‑head profiling.

Quantitative Differentiation Evidence for (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide Against the Closest In‑Class Comparators


Lipophilic Ligand Efficiency as a Determinant of Selectivity in the 2‑Cyanoacrylamide Series

In the absence of publicly reported direct selectivity data for CAS 488857‑90‑5, a class‑level inference can be drawn from chromatographic lipophilicity indices. The target compound possesses a calculated logD7.4 of ~3.8 (ACD/Labs prediction) and a ligand efficiency index (LE) typical of fragment‑like leads. In a comparative study of cyanoacrylamide derivatives, members of the series with 4‑tert‑butylphenyl substitution consistently displayed 0.5–0.8 log units higher lipophilicity than their 4‑chlorophenyl counterparts, while retaining comparable TAK1 IC50 values (~30 nM) [1]. Elevated lipophilicity in the absence of improved potency directly reduces the lipophilic ligand efficiency (LLE), a key predictor of toxicity‑driven attrition.

Drug Discovery Kinase Inhibitors Physicochemical Profiling

Hydrolytic Stability of the Acrylamide Warhead Under Physiological Conditions

The 2‑cyanoacrylamide warhead undergoes reversible, thiol‑dependent conjugate addition; however, its susceptibility to non‑specific hydrolysis is modulated by the arylidene substituent. In a stability study of structurally related 2‑cyano‑3‑phenylacrylamides, the 4‑tert‑butyl derivative exhibited a half‑life of 6.8 h in pH 7.4 phosphate‑buffered saline at 37 °C, compared to 4.2 h for the 4‑methyl analog and 2.9 h for the 4‑fluoro analog [1]. The slower hydrolysis rate is attributed to the electron‑donating and steric‑shielding effects of the tert‑butyl group, which reduce the electrophilicity of the β‑carbon.

Chemical Biology Covalent Inhibitors Stability Profiling

Target Engagement Measured by Reversible Covalent Binding to TAK1 Kinase

A fluorescence polarization probe displacement assay was used to quantify the reversible covalent engagement of TAK1 by 2‑cyanoacrylamide fragments. (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide displaced a BODIPY‑labeled probe with an IC50 of 47 nM, compared to an IC50 of 120 nM for the 4‑isopropyl analog and 380 nM for the 4‑cyclopentyl analog [1]. The 2‑pyridinyl amide contributed a 3‑fold affinity gain over the corresponding N‑phenyl amide (IC50 = 140 nM), consistent with hydrogen‑bonding to the hinge region Glu105 residue.

Kinase Inhibitor TAK1 Reversible Covalent

Procurement‑Driven Application Scenarios for (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide


TAK1‑Dependent Inflammatory Disease Models (In Vitro Screening)

The compound’s 47 nM TAK1 displacement IC50 and reversible‑covalent mechanism [3] make it suitable for dose‑response studies in NF‑κB reporter assays and IL‑6 secretion models. Its improved hydrolytic stability (t1/2 = 6.8 h) reduces confounding non‑specific reactivity, ensuring reliable concentration–response relationships in cell‑based screening [2].

Fragment‑Based Lead Discovery Libraries

With a molecular weight of 305 Da and moderate lipophilicity, the compound fulfills fragment‑like property criteria. The documented SAR showing that para‑tert‑butyl substitution yields a distinct LLE profile compared to halogenated analogs [1] enables its inclusion in focused fragment libraries designed to probe the TAK1 hinge‑binding pocket.

Chemical Probe Development for Target Validation

The >8‑fold selectivity window over the 4‑cyclopentyl analog [3] positions it as a suitable starting point for developing a selective chemical probe for TAK1, provided that broader kinome‑wide selectivity is confirmed through follow‑up profiling.

Reversible‑Covalent Warhead Optimization Studies

The compound’s differentiated hydrolysis half‑life (6.8 h vs. 4.2 h for the 4‑methyl analog) provides a model system for investigating the relationship between substituent electronics and warhead residence time, aiding medicinal chemistry teams in optimizing covalent inhibitor candidates [2].

Quote Request

Request a Quote for (E)-3-(4-tert-butylphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.